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Technical Support Center: Tin-Zinc Solder Joint Quality

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **tin-zinc** (Sn-Zn) solder. The following sections address common issues related to the effect of impurities on the quality and reliability of Sn-Zn solder joints.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Sn-Zn solder and what are their general effects?

A1: Common metallic impurities in Sn-Zn solder include lead (Pb), aluminum (Al), cadmium (Cd), iron (Fe), and copper (Cu). These impurities can be introduced from raw materials or during the soldering process. Generally, they can alter the solder's melting point, mechanical properties, and microstructure, leading to defects and reduced joint reliability. For instance, some impurities can cause the solder to become sluggish and gritty, while others may increase the formation of intermetallic compounds (IMCs), potentially leading to embrittlement.[1]

Q2: How do impurities affect the microstructure of a Sn-Zn solder joint?

A2: Impurities can significantly alter the microstructure of Sn-Zn solder joints. They can lead to the formation of different or thicker intermetallic compound (IMC) layers at the solder-substrate interface. For example, in Sn-Zn/Cu joints, the typical IMC is Cu5Zn8.[1] The presence of impurities can influence the growth rate and morphology of this layer. Some impurities may also



lead to the formation of voids or cracks within the solder or at the interface, compromising the joint's integrity.[1]

Q3: Can impurities in the substrate affect the Sn-Zn solder joint?

A3: Yes, impurities in the substrate, such as an electroplated copper layer, can have a significant impact on the solder joint. Residues from the plating solution can become incorporated into the joint during soldering. These impurities can accelerate the formation of voids and affect the growth rate of the intermetallic compound (IMC) layer.[1][2]

Q4: What is the significance of the intermetallic compound (IMC) layer in a solder joint?

A4: The intermetallic compound (IMC) layer forms at the interface between the solder and the substrate and is crucial for a good metallurgical bond. However, the thickness and morphology of the IMC layer are critical. An excessively thick or brittle IMC layer can be a point of mechanical failure, reducing the overall reliability of the solder joint.[3][4][5] Impurities can influence the growth and properties of this layer.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common problems encountered during experiments with Sn-Zn solder, with a focus on issues arising from impurities.

Issue 1: Poor Wetting or Dewetting of Sn-Zn Solder Symptoms:

- The molten solder does not flow well over the substrate pads.
- The solder beads up and does not form a uniform, smooth fillet.
- The solder pulls back from the surface after initially spreading.

Possible Causes and Solutions:



| Impurity | Possible Cause | Recommended Action |
|-------------------|--|---|
| Aluminum (Al) | Formation of a stable aluminum oxide (Al2O3) layer on the molten solder surface, which inhibits wetting.[6] | * Use an appropriate flux: Employ a flux with higher activity designed to remove refractory oxides. * Inert Atmosphere: Perform soldering in a nitrogen or other inert atmosphere to prevent oxidation. * Control Al concentration: Keep aluminum impurity levels to a minimum. |
| Cadmium (Cd) | Increased surface tension of the molten solder.[1] | * Optimize soldering temperature: A higher temperature may improve flow, but be cautious of damaging components. * Use appropriate flux: A flux that effectively reduces surface tension can mitigate this issue. |
| General Oxidation | The high reactivity of zinc in the Sn-Zn alloy can lead to the formation of zinc oxide (ZnO) on the solder surface, impeding wetting.[7] | * Fresh Solder: Use fresh, high-purity Sn-Zn solder to minimize pre-existing oxides. * Proper Storage: Store solder in a dry, inert environment. * Effective Fluxing: Ensure adequate application of a suitable flux to remove oxides during soldering. |

Issue 2: Gritty, Dull, or Rough Solder Joints

Symptoms:

• The solidified solder joint has a sandy or grainy appearance.



• The solder surface is not bright and shiny.

Possible Causes and Solutions:

| Impurity | Possible Cause | Recommended Action |
|--------------------------|---|---|
| Copper (Cu) | Formation of Cu-Zn or Cu-Sn intermetallic compound (IMC) particles within the solder matrix, making it appear gritty. [1] | * Control Copper Dissolution: Minimize the dissolution of copper from the substrate by optimizing soldering time and temperature. * Check Solder Purity: Ensure the initial solder alloy has a low copper impurity level. |
| Iron (Fe) | Formation of Fe-Sn intermetallic compounds which can make the solder gritty.[8] | * Avoid Iron Contamination: Ensure soldering iron tips and other equipment are not a source of iron contamination. |
| Cadmium (Cd) & Zinc (Zn) | Trace amounts of these elements can contribute to a dull solder surface.[1] | * Control Cooling Rate: A faster cooling rate can sometimes result in a shinier joint by refining the grain structure. However, this must be balanced against the risk of thermal stress. |

Issue 3: Void Formation in Solder Joints

Symptoms:

• X-ray or cross-sectional analysis reveals gas pockets or voids within the solder joint.

Possible Causes and Solutions:



| Impurity Source | Possible Cause | Recommended Action |
|----------------------|---|---|
| Substrate Impurities | Organic residues from the electroplating process of copper substrates can outgas during reflow, leading to trapped voids.[1][2] | * Substrate Cleaning: Ensure substrates are properly cleaned before soldering. * High-Purity Substrates: Use substrates with low levels of organic impurities. |
| Flux Volatilization | Improper reflow profiles can lead to the entrapment of flux volatiles. | * Optimize Reflow Profile: Adjust the preheat and soak stages of the reflow profile to allow sufficient time for flux volatiles to escape before the solder solidifies.[6] |

Quantitative Data on Impurity Effects

While extensive qualitative data exists, specific quantitative data correlating impurity concentrations with mechanical and thermal properties of Sn-Zn solder is not widely available in a consolidated format. The following table summarizes the general effects of common impurities. Researchers are encouraged to perform their own characterizations for specific impurity levels relevant to their applications.



| Impurity | Effect on Mechanical Properties | Effect on Melting Point | Other Notable Effects |
|---------------|---|---|---|
| Lead (Pb) | Can form a low- melting point phase, potentially reducing strength.[9] | May introduce a pasty range. | Can cause compliance issues with RoHS regulations. |
| Aluminum (Al) | Can refine the microstructure at low concentrations.[10] High concentrations can lead to segregation and reduced ductility.[9] | Addition of AI can slightly lower the melting point.[6] | Significantly increases oxidation, which can lead to poor wetting. [6] |
| Cadmium (Cd) | Can make the solder more sluggish, potentially affecting joint formation.[1] | - | Increases surface tension, which can lead to soldering defects like icicles and bridges.[1] |
| Iron (Fe) | Can form brittle FeSn2 intermetallics, potentially reducing ductility.[8] | May slightly increase the melting point.[8] | Can cause excessive drossing and a gritty solder appearance.[1] |
| Copper (Cu) | Can form Cu-Zn intermetallics that may increase strength up to a certain concentration.[11] Excessive IMCs can lead to embrittlement. | Can increase the liquidus temperature. | Increases solder viscosity and can lead to a gritty appearance. [1] |

Experimental Protocols



Protocol for Solder Joint Cross-Sectioning and Microstructural Analysis

Objective: To prepare a solder joint for microscopic examination of its internal structure, including the intermetallic compound (IMC) layer and the presence of voids.

Methodology:

- Sample Excision: Carefully cut a section of the printed circuit board (PCB) containing the solder joint of interest. Use a low-speed diamond saw to minimize deformation.
- Mounting: Embed the excised sample in an epoxy mounting compound. Ensure the sample
 is properly oriented to expose the desired cross-sectional plane. Allow the epoxy to cure
 completely.

Grinding:

- Begin with a coarse-grit (e.g., 240-grit) silicon carbide (SiC) paper to planarize the sample and expose the solder joint.
- Progressively move to finer grit papers (e.g., 400, 600, 800, 1200-grit), ensuring to remove the scratches from the previous step. Rinse the sample between each grit change.

Polishing:

- Use a polishing cloth with a diamond suspension (e.g., 6 μm followed by 1 μm).
- Perform a final polish using a fine alumina or silica suspension (e.g., 0.05 μm) to achieve a mirror-like finish.
- Etching (Optional): To reveal the microstructure, etch the polished surface with a suitable etchant (e.g., a dilute solution of nitric acid in ethanol). The etching time should be brief (a few seconds).
- Microscopic Examination: Clean and dry the sample thoroughly. Examine the cross-section
 using an optical microscope or a scanning electron microscope (SEM) to analyze the IMC
 layer thickness, morphology, and to identify any voids or other defects. Energy-dispersive X-



ray spectroscopy (EDS) can be used with SEM to determine the elemental composition of different phases.[13]

Protocol for Wetting Balance Test

Objective: To quantitatively measure the wettability of a component lead or PCB pad with a specific solder alloy.

Methodology:

- Sample Preparation: Clean the component lead or PCB coupon to be tested to remove any contaminants.
- Flux Application: Apply a standard, mildly activated rosin flux to the area to be tested and allow it to dry.
- Setup:
 - Clamp the test specimen into the holder of the wetting balance.
 - Ensure the solder bath is at the desired, stable temperature.
- Immersion: The instrument will lower the solder bath to immerse the specimen to a predetermined depth at a controlled speed.
- Data Acquisition: A force transducer measures the vertical forces acting on the specimen over time. The data is recorded to generate a wetting curve (force vs. time).
- Analysis: The wetting curve is analyzed for key parameters such as the time to zero crossing (wetting initiation) and the maximum wetting force, which provide a quantitative measure of solderability.[2][11][14][15]

Protocol for Solder Joint Shear Strength Test

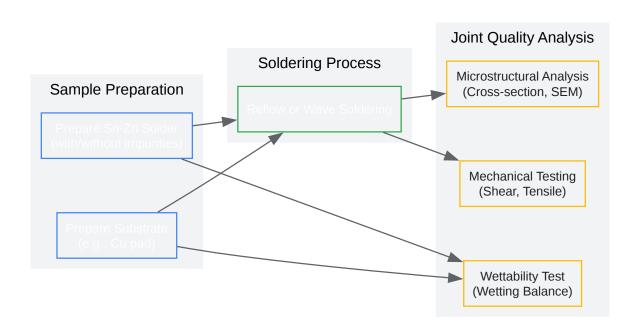
Objective: To determine the mechanical strength of a solder joint by applying a shear force.

Methodology:



- Sample Preparation: Prepare a test board with the components soldered under controlled conditions.
- Mounting: Securely mount the test board onto the stage of a shear testing machine.
- Test Setup:
 - Position the shear tool at a specific height and distance from the component body.
 - The tool will apply a force parallel to the board surface.
- Execution: The test is initiated, and the shear tool moves at a constant speed, applying a shear force to the solder joint until it fractures.
- Data Recording: A load cell records the force applied, and the maximum force at which the joint fails is recorded as the shear strength.
- Failure Analysis: After the test, the fracture surface should be examined (e.g., using a microscope) to determine the failure mode (e.g., fracture within the solder, at the IMC layer, or pad lift).[16][17][18]

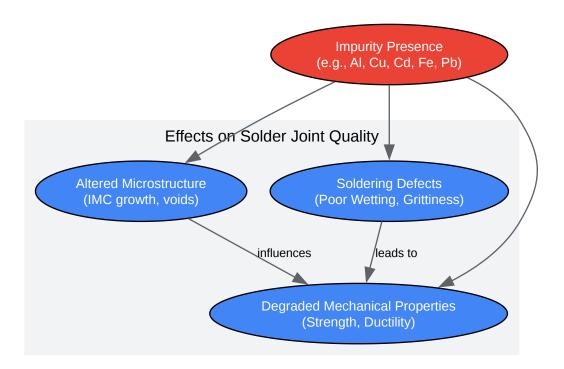
Visualizations





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Caption: Experimental workflow for solder joint quality analysis.



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